molecular formula C23H22N6S B10943190 5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10943190
M. Wt: 414.5 g/mol
InChI Key: IEFFHNHWKGSCGH-UHFFFAOYSA-N
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Description

5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a triazole ring, and multiple cyclopropyl and phenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole ring and the attachment of the cyclopropyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core or the triazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions may introduce new functional groups to the phenyl or cyclopropyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazolo[3,4-b]pyridine and triazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
  • Other pyrazolo[3,4-b]pyridine derivatives
  • Triazole-containing compounds

Uniqueness

5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of structural features, including the pyrazolo[3,4-b]pyridine core, triazole ring, and multiple cyclopropyl and phenyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N6S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H22N6S/c1-2-12-28-21(25-26-23(28)30)17-13-18(14-8-9-14)24-22-19(17)20(15-10-11-15)27-29(22)16-6-4-3-5-7-16/h2-7,13-15H,1,8-12H2,(H,26,30)

InChI Key

IEFFHNHWKGSCGH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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